molecular formula C6H4N2O2 B8287639 4-cyano-1H-pyrrole-3-carboxylic acid

4-cyano-1H-pyrrole-3-carboxylic acid

Cat. No. B8287639
M. Wt: 136.11 g/mol
InChI Key: HFPJMFZGCLRSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09023882B2

Procedure details

To a solution of 4-cyano-1H-pyrrole-3-carboxylic acid (0.034 g), methylamine hydrochloride (0.034 g), triethylamine (0.084 g) and 1-hydroxybenzotriazole (0.034 g) in tetrahydrofuran (2.5 mL) was added N-ethyl-N′-3-dimethylaminopropylcarbodiimide (0.058 g) at room temperature, and this mixture was stirred at same temperature overnight. This reaction mixture was poured into 1 mol/L hydrochloric acid, and this mixture was extracted with ethyl acetate. This organic layer was washed with a saturated aqueous sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane) to give the title compound (0.035 g).
Quantity
0.034 g
Type
reactant
Reaction Step One
Quantity
0.034 g
Type
reactant
Reaction Step One
Quantity
0.034 g
Type
reactant
Reaction Step One
[Compound]
Name
N-ethyl-N′-3-dimethylaminopropylcarbodiimide
Quantity
0.058 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.084 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([C:8]([OH:10])=O)=[CH:5][NH:6][CH:7]=1)#[N:2].Cl.CN.O[N:15]1[C:19]2C=CC=CC=2N=N1.Cl>O1CCCC1.C(N(CC)CC)C>[CH3:19][NH:15][C:8]([C:4]1[C:3]([C:1]#[N:2])=[CH:7][NH:6][CH:5]=1)=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
0.034 g
Type
reactant
Smiles
C(#N)C=1C(=CNC1)C(=O)O
Name
Quantity
0.034 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
0.034 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
N-ethyl-N′-3-dimethylaminopropylcarbodiimide
Quantity
0.058 g
Type
reactant
Smiles
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.084 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
this mixture was stirred at same temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
this mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
This organic layer was washed with a saturated aqueous sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC(=O)C1=CNC=C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.035 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.